molecular formula C10H13FO B7940013 1-(4-Fluoro-3,5-dimethylphenyl)ethanol CAS No. 1443344-18-0

1-(4-Fluoro-3,5-dimethylphenyl)ethanol

Cat. No.: B7940013
CAS No.: 1443344-18-0
M. Wt: 168.21 g/mol
InChI Key: LQRUSNDYQYBWJG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3,5-dimethylphenyl)ethanol is an organic compound characterized by the presence of a fluorine atom and two methyl groups on a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3,5-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluoro-3,5-dimethylphenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon to facilitate the reduction of the corresponding ketone under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-fluoro-3,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: 1-(4-Fluoro-3,5-dimethylphenyl)ethanone.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluoro-3,5-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1-(4-Fluoro-3,5-dimethylphenyl)ethanone: The ketone analog of 1-(4-fluoro-3,5-dimethylphenyl)ethanol.

    1-(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride: A related compound with a hydrazine group.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and an ethanol group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUSNDYQYBWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269024
Record name Benzenemethanol, 4-fluoro-α,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443344-18-0
Record name Benzenemethanol, 4-fluoro-α,3,5-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443344-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-fluoro-α,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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